molecular formula C34H40N2O6Si B12836058 2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine

2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine

Cat. No.: B12836058
M. Wt: 600.8 g/mol
InChI Key: XOHRAGVYVNTJQV-PMFUCWTESA-N
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Description

2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (CAS 117136-35-3) is a chemically modified nucleoside derivative critical for oligonucleotide synthesis. Its structure features two protective groups: a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position and a trityl (triphenylmethyl) group at the 5'-hydroxyl position. These groups stabilize the molecule during synthetic processes by preventing unwanted side reactions, such as nucleophilic attacks or premature polymerization.

  • Chemical Formula: C₃₄H₄₀N₂O₆Si (molecular weight: 600.78 g/mol) .
  • Physical Properties: White solid with a melting point of 181–183°C, soluble in dichloromethane, ethyl acetate, and methanol .
  • Role in Synthesis:
    • The 2'-O-TBDMS group provides steric hindrance and stability under basic conditions, essential for RNA synthesis .
    • The 5'-O-trityl group allows selective deprotection under mildly acidic conditions (e.g., using dichloroacetic acid), enabling stepwise elongation of oligonucleotide chains .

Properties

Molecular Formula

C34H40N2O6Si

Molecular Weight

600.8 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C34H40N2O6Si/c1-33(2,3)43(4,5)42-30-29(38)27(41-31(30)36-22-21-28(37)35-32(36)39)23-40-34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22,27,29-31,38H,23H2,1-5H3,(H,35,37,39)/t27-,29-,30-,31-/m1/s1

InChI Key

XOHRAGVYVNTJQV-PMFUCWTESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the protection of the hydroxyl groups on uridine. The process begins with the selective protection of the 5’-hydroxyl group using a trityl chloride reagent under basic conditions. This is followed by the protection of the 2’-hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions ensures high yield and purity. The process involves solid-phase synthesis techniques, where the nucleoside is anchored to a solid support, allowing for efficient coupling and deprotection steps .

Chemical Reactions Analysis

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the TBDMS and trityl groups under acidic or basic conditions.

    Coupling Reactions: Formation of phosphodiester bonds during RNA synthesis.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are the deprotected uridine and the oligoribonucleotide chains during RNA synthesis .

Scientific Research Applications

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Mechanism of Action

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine involves the protection of the hydroxyl groups on uridine, preventing unwanted side reactions during RNA synthesis. The TBDMS and trityl groups are selectively removed under specific conditions, allowing for the formation of phosphodiester bonds and the synthesis of RNA chains .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Stability of Protecting Groups
Protecting Group Deprotection Condition Stability Under Basic Conditions
2'-O-TBDMS Fluoride ions (e.g., TBAF) High
5'-O-trityl Mild acids (e.g., 3% dichloroacetic acid) Moderate
5'-O-DMTr Weak acids (e.g., 0.5% trifluoroacetic acid) High

Biological Activity

2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (TBS-uridine) is a modified nucleoside that plays a significant role in various biological processes, particularly in the context of RNA synthesis and modification. The introduction of silyl and trityl groups enhances its stability and solubility, making it a valuable compound in biochemical research and therapeutic applications.

TBS-uridine is characterized by the presence of a tert-butyldimethylsilyl (TBS) group at the 2' position and a trityl group at the 5' position. These modifications protect the nucleoside from degradation and facilitate its use in synthetic pathways.

PropertyValue
Molecular FormulaC20H27N2O4S
Molecular Weight389.50 g/mol
SolubilitySoluble in organic solvents
StabilityHigh in aqueous solutions

Biological Activity

1. RNA Synthesis and Modification
TBS-uridine has been shown to be an effective substrate for RNA polymerases, allowing for the incorporation of modified nucleotides into RNA chains. This property is particularly useful in synthesizing RNA with specific modifications that can enhance stability or alter biological activity.

2. Antiviral Activity
Research indicates that modified nucleosides like TBS-uridine exhibit antiviral properties. For instance, studies have demonstrated that certain uridine analogs can inhibit viral replication by interfering with the viral RNA synthesis process. This suggests potential applications in developing antiviral therapies.

3. Enzymatic Interactions
TBS-uridine interacts with various enzymes involved in nucleic acid metabolism. Its structural modifications can influence enzyme specificity and activity, making it an important tool for studying enzyme mechanisms and developing inhibitors.

Case Studies

Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of TBS-uridine, researchers found that it inhibited the replication of specific RNA viruses in vitro. The mechanism was attributed to its ability to be incorporated into viral RNA, leading to defective viral genomes.

Case Study 2: RNA Polymerase Activity
A detailed investigation into TBS-uridine's role as a substrate for RNA polymerases revealed that its incorporation resulted in increased stability of the resulting RNA molecules. This stability was linked to enhanced resistance to ribonuclease degradation, which is crucial for therapeutic applications.

Research Findings

Recent studies have highlighted several key findings regarding TBS-uridine:

  • Inhibition of Viral Replication: TBS-uridine exhibited significant inhibition against various RNA viruses, with IC50 values indicating potent activity.
  • Enhanced Stability: Modified RNAs containing TBS-uridine demonstrated improved resistance to enzymatic degradation compared to unmodified counterparts.
  • Potential as a Therapeutic Agent: The compound's ability to modulate enzymatic activity positions it as a candidate for therapeutic development targeting viral infections and other diseases involving RNA metabolism.

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